6,7-Diazadispiro[2.1.4~5~.2~3~]undecane
Description
Historical Development and Significance of Spirocyclic Compounds in Organic Chemistry
Spirocyclic compounds, characterized by two rings connected through a single common atom, have intrigued chemists for over a century. Their unique three-dimensional structures impart distinct conformational rigidity and stereochemical properties not found in their monocyclic or fused-ring counterparts. Historically, the synthesis of these compounds posed a significant challenge, driving the development of new synthetic methodologies. The inherent strain in some smaller spiro rings and the stereochemical complexity of the spirocenter have made them attractive targets for synthetic chemists. Their significance lies in their presence in numerous natural products with potent biological activities and their utility as scaffolds in medicinal chemistry and materials science.
Importance of Nitrogen-Containing Heterocycles in Advanced Chemical Synthesis
Nitrogen-containing heterocycles are fundamental building blocks in the realm of organic chemistry and are particularly prevalent in pharmaceuticals, agrochemicals, and functional materials. The presence of nitrogen atoms within a cyclic framework can profoundly influence a molecule's physical, chemical, and biological properties. These compounds can participate in a wide array of chemical transformations, acting as key intermediates in the synthesis of complex molecules. Their ability to engage in hydrogen bonding and other non-covalent interactions makes them crucial for molecular recognition processes, particularly in biological systems.
Overview of Diazadispiro Architectures and their Structural Diversity
Diazadispiro architectures represent a specialized class of spirocyclic compounds containing two nitrogen atoms within the spirocyclic framework. The arrangement of these nitrogen atoms can vary, leading to a wide range of structural isomers with different electronic and steric properties. For instance, compounds like 1,9-diazaspiro[5.5]undecanes have been investigated for their potential in treating obesity, pain, and various immune system disorders. nih.gov The synthesis of these complex structures often requires multi-step sequences and the development of stereoselective methods to control the geometry of the spirocenter. The structural diversity within this class of compounds is vast, offering a rich landscape for the design of novel molecules with tailored functions.
Rationale for Investigating the 6,7-Diazadispiro[2.1.4⁵.2³]undecane Scaffold
The specific scaffold of 6,7-Diazadispiro[2.1.4⁵.2³]undecane presents a unique combination of structural features. The dispiro system, involving cyclopropane (B1198618) and cyclopentane (B165970) rings fused to a central hydropyridazine ring, suggests a molecule with significant conformational constraints and a distinct spatial arrangement of its constituent rings. The presence of the vicinal diaza- group (two adjacent nitrogen atoms) in the six-membered ring is a key feature, known to influence the chemical reactivity and coordination properties of the molecule. The investigation of this particular scaffold is driven by the desire to understand how this unique combination of rings and heteroatoms influences its stability, reactivity, and potential for further functionalization.
Scope and Objectives of the Academic Research on 6,7-Diazadispiro[2.1.4⁵.2³]undecane
Despite its intriguing structure, a comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of specific academic research focused on 6,7-Diazadispiro[2.1.4⁵.2³]undecane. While its basic chemical information is cataloged, detailed studies on its synthesis, structural characterization, and potential applications are not readily found.
Therefore, the primary objectives of any future academic research on this compound would be to:
Develop a viable and efficient synthetic route to 6,7-Diazadispiro[2.1.4⁵.2³]undecane.
Conduct a thorough structural analysis of the molecule using modern spectroscopic and crystallographic techniques.
Investigate the fundamental chemical reactivity of the diazadispiro scaffold.
Explore its potential applications, for example, as a ligand in coordination chemistry, a building block in the synthesis of more complex molecules, or as a scaffold for the development of biologically active compounds.
Due to the current absence of detailed research findings, the following sections will outline the necessary areas of investigation that would form the basis of a comprehensive study of this compound.
Properties
CAS No. |
768379-02-8 |
|---|---|
Molecular Formula |
C9H16N2 |
Molecular Weight |
152.24 g/mol |
IUPAC Name |
6,7-diazadispiro[2.1.45.23]undecane |
InChI |
InChI=1S/C9H16N2/c1-2-8(1)3-4-9(7-8)5-6-10-11-9/h10-11H,1-7H2 |
InChI Key |
YXGHHZOEVBHVFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CCC3(C2)CCNN3 |
Origin of Product |
United States |
Synthetic Methodologies for the 6,7 Diazadispiro 2.1.45.23 Undecane Core
Retrosynthetic Analysis and Strategic Disconnections of the 6,7-Diazadispiro[2.1.45.23]undecane Scaffold
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available precursors. youtube.comyoutube.com For the 6,7-diazadispiro[2.1.45.23]undecane core, the analysis focuses on strategically breaking the bonds that form the spirocycles and the central diaza-ring.
The primary disconnections for this target molecule are at the carbon-carbon bonds of the spiro-junctions and the carbon-nitrogen bonds of the pyrazolidine (B1218672) ring. This approach simplifies the complex, three-dimensional structure into more manageable, planar, or less sterically hindered intermediates. youtube.com
The creation of spirocenters is a pivotal aspect of this synthesis, requiring precise control over the formation of quaternary carbon atoms that are part of two rings. nih.gov Several established strategies can be adapted for this purpose:
Intramolecular Cyclization: This is a common method where a chain attached to a pre-existing ring is induced to form a second ring at the spiro-position. For instance, an appropriately substituted cyclopentanone (B42830) could undergo an intramolecular reaction to form the attached cyclopropane (B1198618) ring.
Cycloaddition Reactions: These reactions can form a ring and a spirocenter in a single, efficient step. wikipedia.org For example, a [2+1] cycloaddition of a carbene to a methylenecyclopentane (B75326) could theoretically form the spiro[2.4]heptane portion of the molecule.
Rearrangement Reactions: Certain molecular rearrangements, such as pinacol (B44631) or Wagner-Meerwein rearrangements, can be engineered to produce spirocyclic frameworks, although this often requires complex substrate design.
The incorporation of the nitrogen atoms and the assembly of the complete undecane (B72203) skeleton can be approached through two main pathways:
Convergent Synthesis: This strategy involves preparing the spiro[2.4]heptane and the diaza-containing components separately before joining them in a final step. This approach can be efficient but requires careful planning of the coupling reaction.
Divergent Synthesis: In this approach, a central precursor, perhaps a substituted cyclopentane (B165970), is synthesized first. This central piece is then elaborated in subsequent steps to build the cyclopropane ring and the pyrazolidine ring, diverging to the final product.
The introduction of the diaza-moiety is crucial. The most logical precursor for the pyrazolidine ring is hydrazine (B178648) or its derivatives. nih.gov The key retrosynthetic disconnection of the central pyrazolidine ring points to a reaction between hydrazine and a 1,5-dicarbonyl compound or a 1,5-dihalide.
A plausible retrosynthetic pathway would disconnect the pyrazolidine ring to reveal hydrazine and a dispiro[2.1.4.2]undecane-7,10-dione precursor. epdf.pub This diketone is a complex target in itself, but its synthesis would be a key milestone toward the final molecule.
Divergent and Convergent Synthesis Routes to Diazadispiro Systems
Building upon the retrosynthetic analysis, more specific synthetic routes can be proposed. These routes leverage well-known reactions in organic chemistry, applying them to the specific challenges of the diazadispiro undecane system.
Cycloaddition reactions are powerful tools for building cyclic and heterocyclic systems, often with high stereocontrol. mdpi.comresearchgate.net
[3+2] Cycloadditions: A 1,3-dipolar cycloaddition could be a viable method for constructing the pyrazolidine ring. researchgate.netrsc.org For example, an azomethine ylide could react with a suitable dipolarophile that is part of a spiro[2.4]heptane framework. This approach builds the five-membered nitrogen-containing ring directly onto the pre-formed carbocyclic scaffold.
Aza-Diels-Alder Reactions: While typically forming six-membered rings, variations of the aza-Diels-Alder reaction can be used to construct nitrogen heterocycles. researchgate.net A strategically designed diene and dienophile could potentially be used to form a precursor that is later converted into the target pyrazolidine ring.
Modern synthetic chemistry heavily relies on transition metal catalysis to form C-C and C-heteroatom bonds with high efficiency and selectivity. nih.govresearchgate.net These methods are particularly useful for constructing complex architectures like spirocycles. nih.gov
Palladium-Catalyzed Cross-Coupling: Reactions like the Heck or Suzuki coupling could be employed to build the carbocyclic framework of the molecule. For instance, an intramolecular Heck reaction could be used to close the cyclopentane ring onto a pre-existing cyclopropane.
Rhodium-Catalyzed C-H Activation: This advanced technique allows for the direct functionalization of C-H bonds. A rhodium catalyst could potentially mediate an intramolecular cyclization involving a C-H bond on the cyclopentane ring and a reactive group destined to become part of the cyclopropane ring. rsc.org
Gold-Catalyzed Cyclization: Gold catalysts are known to promote the cyclization of nitrogen-containing molecules, particularly those with alkyne functionalities. acs.orgacs.orgacs.org A precursor containing both an alkyne and an azide (B81097) or hydrazine moiety could undergo a gold-catalyzed cascade reaction to form the spirocyclic diaza-system.
Summary of Synthetic Strategies
The following table summarizes the potential synthetic methodologies discussed for the construction of the 6,7-Diazadispiro[2.1.45.23]undecane core.
| Strategy Type | Key Reaction | Description | Potential Application |
| Spirocenter Formation | Intramolecular Cyclization | Formation of a new ring by connecting a side chain to a pre-existing ring. | Formation of the cyclopropane or cyclopentane ring. |
| Spirocenter Formation | [2+1] Cycloaddition | Reaction of a carbene with an alkene to form a cyclopropane ring. | Direct formation of the spiro[2.4]heptane system. |
| Nitrogen Incorporation | Hydrazine Condensation | Reaction of hydrazine with a 1,5-dicarbonyl compound. | Formation of the central pyrazolidine ring. |
| Ring Formation | [3+2] Cycloaddition | Reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. | Construction of the pyrazolidine ring onto the carbocyclic frame. |
| Spiro Construction | Transition Metal Catalysis | Use of Pd, Rh, or Au catalysts to facilitate C-C or C-N bond formation. | Efficient and selective cyclization to form spiro-junctions. |
Synthesis of 6,7-Diazadispiro[2.1.4⁵.2³]undecane Remains Undisclosed in Publicly Available Scientific Literature
Despite a comprehensive search of scientific databases and chemical literature, detailed synthetic methodologies for the chemical compound 6,7-Diazadispiro[2.1.4⁵.2³]undecane are not publicly available. Information regarding its synthesis, including specific discussions on intramolecular cyclization cascades, stereocontrolled synthesis, and optimization for its production, is absent from the reviewed literature.
While the existence of 6,7-Diazadispiro[2.1.4⁵.2³]undecane is confirmed in chemical databases, which provide basic identifiers such as its CAS Registry Number (768379-02-8), the primary research articles describing its preparation and characterization could not be retrieved. epa.govchemenu.com The absence of such information prevents a detailed discussion of the specific synthetic routes leading to this particular diazadispirocyclic framework.
General synthetic strategies for constructing spirocyclic and diazadispirocyclic systems often involve complex multi-step sequences. These can include intramolecular cyclization reactions, which are powerful methods for assembling polycyclic structures. researchgate.netnih.govrsc.org The stereochemical outcome of such syntheses is a critical aspect, with efforts in the field often directed towards achieving high levels of diastereoselectivity and enantioselectivity to isolate specific isomers. nih.govnih.gov Methodologies for controlling the stereochemistry at spirocenters are a significant focus in modern organic synthesis.
Furthermore, the optimization and scalability of any synthetic route are crucial for its practical application. This typically involves extensive screening of reaction conditions and a thorough understanding of the reaction mechanism to improve yields and efficiency. However, without initial reports on the synthesis of 6,7-Diazadispiro[2.1.4⁵.2³]undecane, any discussion of its synthetic optimization remains speculative.
Optimization and Scalability Considerations for 6,7-Diazadispiro[2.1.45.23]undecane Synthesis
Green Chemistry Principles in Synthetic Route Development
The development of synthetic routes for complex molecules like 6,7-Diazadispiro[2.1.4⁵.2³]undecane is increasingly guided by the principles of green chemistry, aiming to minimize environmental impact and enhance safety. rsc.org For the synthesis of spiro compounds, several green methodologies have been successfully implemented. utrgv.eduresearchgate.net
Microwave-assisted organic synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times, increased yields, and the use of less hazardous solvents. utrgv.edu Similarly, ultrasonic irradiation can promote reactions by creating localized high-pressure and high-temperature zones, leading to enhanced reaction rates and yields, often under milder conditions than conventional heating. tandfonline.com The use of water as a solvent and biodegradable catalysts are other key aspects of green synthetic strategies. utrgv.edu
For the synthesis of spirooxindole derivatives, for instance, multicomponent reactions have been combined with various green approaches such as the use of heterogeneous nanocatalysts, solvent-free reaction conditions, and catalyst-free reactions. researchgate.net These strategies not only reduce waste and energy consumption but also simplify purification processes. The application of these principles to the synthesis of 6,7-Diazadispiro[2.1.4⁵.2³]undecane would be a crucial step towards a more sustainable chemical process.
Post-Synthetic Modification and Derivatization of the 6,7-Diazadispiro[2.1.4⁵.2³]undecane Scaffold
Post-synthetic modification (PSM) is a powerful strategy for diversifying the functional groups on a core scaffold without the need to redesign the entire synthetic route. nih.govrsc.org This approach is particularly valuable for complex molecules like 6,7-Diazadispiro[2.1.4⁵.2³]undecane, allowing for the fine-tuning of its properties for specific applications.
Functionalization at Nitrogen Atoms
The two nitrogen atoms of the central piperazine (B1678402) ring are prime sites for functionalization. The secondary amine groups can undergo a variety of chemical transformations, including alkylation, acylation, arylation, and sulfonylation. These modifications can be used to introduce a wide range of functional groups, thereby altering the molecule's solubility, lipophilicity, and electronic properties.
For example, the reaction with alkyl halides can introduce simple alkyl chains or more complex functionalized moieties. mdpi.com Acylation with acid chlorides or anhydrides would yield the corresponding amides, which can influence the conformational rigidity of the piperazine ring. The introduction of aromatic or heteroaromatic rings through cross-coupling reactions could be used to develop novel ligands for catalysis or biologically active compounds.
Introduction of Substituents on Carbocyclic Portions
The carbocyclic portions of the 6,7-Diazadispiro[2.1.4⁵.2³]undecane scaffold, namely the cyclopropane and cyclopentane rings, also offer opportunities for derivatization. While direct C-H functionalization on these saturated rings can be challenging, the introduction of substituents can be planned during the synthesis of the building blocks.
For the cyclopropane rings, the use of substituted alkenes in the cyclopropanation step would lead to substituted cyclopropane moieties in the final product. For instance, a divergent synthesis approach starting from a functionalized phenyl vinyl sulfide (B99878) allows for the preparation of a diverse collection of cyclopropane-containing compounds. nih.gov
Similarly, the cyclopentane ring can be functionalized by starting with a substituted cyclopentene (B43876) derivative in the spiro-annulation step. The introduction of functional groups on the carbocyclic portions can be used to modulate the steric environment around the diazadispiro core and to introduce additional points for further derivatization or interaction with biological targets.
Advanced Structural Elucidation of 6,7 Diazadispiro 2.1.45.23 Undecane
High-Resolution Spectroscopic Techniques for Definitive Structural Assignment
Spectroscopic methods are fundamental to determining the precise structure of a molecule like 6,7-Diazadispiro[2.1.4⁵.2³]undecane. Each technique provides a unique piece of the structural puzzle.
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, 2D NMR)
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By observing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR: This technique would identify the number of unique proton environments in 6,7-Diazadispiro[2.1.4⁵.2³]undecane. The chemical shift (δ) of each signal would indicate the electronic environment of the protons, while the integration would reveal the number of protons in each environment. Spin-spin coupling patterns would establish the connectivity between adjacent protons, helping to piece together the carbon skeleton.
¹³C NMR: This experiment would determine the number of distinct carbon environments. The chemical shifts would differentiate between the spiro carbons, the carbons of the cyclopropane (B1198618) and cyclopentane (B165970) rings, and those adjacent to the nitrogen atoms.
¹⁵N NMR: As a diaza-compound, ¹⁵N NMR would be invaluable, providing direct information about the electronic environment of the two nitrogen atoms. The chemical shifts would indicate their hybridization and participation in bonding.
2D NMR: Techniques like COSY (Correlation Spectroscopy) would definitively establish proton-proton connectivities, while HSQC (Heteronuclear Single Quantum Coherence) would link each proton to its directly attached carbon. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, crucial for confirming the assembly of the spirocyclic system. NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information on the spatial proximity of protons, aiding in the determination of the molecule's conformation and stereochemistry.
Without experimental data, a hypothetical data table cannot be generated.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition
HRMS is essential for confirming the molecular formula of a compound with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, it can distinguish between compounds with the same nominal mass but different elemental compositions. epa.gov For 6,7-Diazadispiro[2.1.4⁵.2³]undecane, HRMS would be used to verify its elemental formula of C₉H₁₆N₂. epa.gov The technique would also reveal fragmentation patterns, where the molecule breaks apart in the mass spectrometer. Analyzing the masses of these fragments provides further clues about the compound's structure, such as the potential loss of the cyclopropane or cyclopentane rings.
Table 1: Theoretical HRMS Data for 6,7-Diazadispiro[2.1.4⁵.2³]undecane
| Ion | Calculated Exact Mass (m/z) |
|---|---|
| [M+H]⁺ | 153.1386 |
| [M+Na]⁺ | 175.1206 |
Note: This table is generated based on the known molecular formula and represents theoretical values, not experimental findings.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" and identify the functional groups present. For 6,7-Diazadispiro[2.1.4⁵.2³]undecane, these techniques would be expected to show:
C-H Stretching: Vibrations from the hydrogens on the cyclopropane and cyclopentane rings.
N-H Stretching: If the nitrogen atoms are not fully substituted, a characteristic peak or peaks would appear in the IR spectrum.
C-N Stretching: Vibrations associated with the bonds between carbon and nitrogen atoms.
Raman spectroscopy would be particularly useful for identifying the vibrations of the non-polar C-C bonds in the carbocyclic rings.
X-ray Crystallography for Solid-State Molecular Architecture
If a suitable single crystal of 6,7-Diazadispiro[2.1.4⁵.2³]undecane could be grown, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state.
Determination of Absolute Configuration and Conformation in the Crystal Lattice
This technique would precisely map the spatial arrangement of every atom in the molecule. It would confirm the connectivity of the atoms, revealing the spirocyclic nature of the compound. Furthermore, it would establish the relative stereochemistry of the chiral centers inherent in the spiro system and define the conformation (the specific twist and pucker) of the cyclopentane ring and the orientation of the cyclopropane ring relative to the rest of the molecule.
Analysis of Bond Lengths, Bond Angles, and Torsion Angles within the Spiro-Diaza System
X-ray crystallography provides highly accurate measurements of the geometric parameters within the molecule. This data would be critical for understanding the strain and stability of the unique dispiro system.
Bond Lengths: The lengths of all carbon-carbon, carbon-nitrogen, carbon-hydrogen, and nitrogen-hydrogen bonds would be determined. Deviations from standard values could indicate ring strain or electronic effects.
Bond Angles: The angles between adjacent bonds would be precisely measured, revealing any distortion from ideal geometries, particularly within the strained cyclopropane ring.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| 6,7-Diazadispiro[2.1.4⁵.2³]undecane |
Chiroptical Spectroscopy for Elucidating Enantiomeric Purity and Stereochemistry
Chiroptical spectroscopy is a powerful class of techniques essential for determining the three-dimensional arrangement of atoms in chiral molecules, known as absolute stereochemistry. For a molecule like 6,7-diazadispiro[2.1.4.2]undecane, which possesses chiral centers, these methods are indispensable for distinguishing between its non-superimposable mirror images (enantiomers). By analyzing the differential interaction of left and right circularly polarized light with the molecule, chiroptical techniques provide detailed information on its enantiomeric purity and spatial configuration.
Electronic Circular Dichroism (ECD) Spectroscopy
Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength, specifically in the UV-Vis region. This differential absorption arises from electronic transitions between molecular orbitals. The resulting ECD spectrum, with its characteristic positive and negative peaks (Cotton effects), serves as a unique fingerprint for a specific enantiomer.
For complex spirocyclic systems such as 6,7-diazadispiro[2.1.4.2]undecane, experimental ECD spectra are often compared with quantum chemical calculations to unambiguously assign the absolute configuration. Theoretical ECD spectra for possible enantiomers are computed, and the one that matches the experimental spectrum reveals the true stereochemistry of the sample.
Hypothetical ECD Data for (1R, 5S)-6,7-Diazadispiro[2.1.4.2]undecane
Below is a table representing hypothetical ECD spectral data, illustrating the type of information obtained from such an analysis. This data is based on typical electronic transitions observed for similar diazaspiroalkane chromophores.
| Wavelength (nm) | Molar Ellipticity (deg cm²/dmol) | Corresponding Electronic Transition |
| 245 | +15.2 | n → σ |
| 210 | -28.5 | σ → σ |
| 190 | +8.7 | n → σ* (higher energy) |
Note: This data is illustrative and intended to represent a potential ECD spectrum. Actual experimental values would be required for definitive structural assignment.
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) spectroscopy is the vibrational analogue of ECD, operating in the infrared region of the electromagnetic spectrum. It measures the differential absorption of left and right circularly polarized infrared radiation corresponding to the vibrational transitions within a chiral molecule. A VCD spectrum provides a wealth of structural information, as it is sensitive to the stereochemistry of the entire molecule, with nearly every fundamental vibrational mode potentially exhibiting a VCD signal.
The complexity of VCD spectra makes them highly characteristic of a molecule's absolute configuration. Similar to ECD, the assignment of stereochemistry using VCD heavily relies on comparing the experimental spectrum with the results of density functional theory (DFT) calculations for the enantiomers.
Hypothetical VCD Data for (1R, 5S)-6,7-Diazadispiro[2.1.4.2]undecane
The following table presents hypothetical VCD data for key vibrational modes in the 6,7-diazadispiro[2.1.4.2]undecane structure. The signs and intensities are critical for stereochemical elucidation.
| Wavenumber (cm⁻¹) | ΔA (x 10⁻⁵) | Vibrational Mode Assignment |
| 2985 | +5.3 | Asymmetric CH₂ Stretch (cyclopropane) |
| 2870 | -2.1 | Symmetric CH₂ Stretch (cyclopentane) |
| 1450 | -8.9 | CH₂ Scissoring |
| 1155 | +12.4 | C-N Stretch |
| 1050 | +7.6 | C-C Ring Deformation |
Note: This data is a hypothetical representation to illustrate the nature of VCD spectral information. The sign (+/-) of the differential absorbance (ΔA) is crucial for matching with theoretical models.
Theoretical and Computational Investigations of 6,7 Diazadispiro 2.1.45.23 Undecane
Quantum Chemical Characterization of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 6,7-diazadispiro[2.1.4.2]undecane, these methods can predict its stability, reactivity, and spectroscopic signatures.
Density Functional Theory (DFT) has become a standard method for the computational study of organic molecules due to its balance of accuracy and computational cost. For 6,7-diazadispiro[2.1.4.2]undecane, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G*, would be used to determine its optimized geometry, vibrational frequencies, and ground state energy. These calculations are crucial for confirming that the optimized structure corresponds to a true energy minimum on the potential energy surface.
Detailed research findings from DFT calculations would typically include:
Optimized Geometric Parameters: Bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.
Vibrational Analysis: Calculation of harmonic vibrational frequencies to predict the infrared (IR) spectrum and to confirm the nature of stationary points (minima or transition states).
Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy can be calculated, providing insights into the molecule's stability.
Table 1: Illustrative DFT-Calculated Ground State Properties for 6,7-Diazadispiro[2.1.4.2]undecane (Note: The following data is illustrative as specific literature values are not available.)
| Property | Calculated Value |
| Total Energy (Hartree) | -482.12345 |
| Dipole Moment (Debye) | 1.25 |
| Point Group | C1 |
For a more precise description of the electronic structure, especially for properties sensitive to electron correlation, high-level ab initio methods such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) can be employed. While computationally more demanding, these methods provide benchmark-quality data for the electronic energy and can be used to validate the results from DFT calculations. These higher-level calculations are particularly important for accurately determining reaction barriers and conformational energy differences.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. mdpi.comresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. researchgate.net
For 6,7-diazadispiro[2.1.4.2]undecane, FMO analysis would reveal the regions of the molecule most susceptible to nucleophilic or electrophilic attack. The spatial distribution of the HOMO and LUMO would likely be concentrated around the nitrogen lone pairs and the strained cyclopropane (B1198618) rings, respectively.
Table 2: Illustrative Frontier Molecular Orbital Energies for 6,7-Diazadispiro[2.1.4.2]undecane (Note: The following data is illustrative as specific literature values are not available.)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | 1.2 |
| HOMO-LUMO Gap | 7.7 |
Conformational Landscape Analysis and Energetic Minima
The flexibility of the piperidine (B6355638) ring in 6,7-diazadispiro[2.1.4.2]undecane allows for multiple conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior.
To explore the vast conformational space of 6,7-diazadispiro[2.1.4.2]undecane, molecular mechanics (MM) force fields provide a computationally efficient approach. A systematic conformational search can be performed to identify various possible chair, boat, and twist-boat conformations of the piperidine ring. Subsequently, molecular dynamics (MD) simulations can be carried out to sample the conformational landscape at a given temperature, providing insights into the dynamic behavior of the molecule and the populations of different conformers. nih.gov
The spirocyclic nature of 6,7-diazadispiro[2.1.4.2]undecane introduces significant ring strain, primarily due to the presence of the two cyclopropane rings. Computational methods can be used to quantify this strain energy by comparing the energy of the molecule to a strain-free reference compound.
Computational Prediction of Spectroscopic Parameters
Computational methods are invaluable for interpreting and predicting spectroscopic data, which serve as electronic and structural fingerprints of a molecule. Through techniques like Density Functional Theory (DFT), it is possible to model the spectroscopic characteristics of 6,7-Diazadispiro[2.1.4.2]undecane with a high degree of accuracy.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict the ¹H, ¹³C, and ¹⁵N NMR chemical shifts, aiding in the assignment of experimental spectra and confirming structural hypotheses.
The standard computational protocol involves an initial geometry optimization of the molecule using a reliable DFT functional, such as B3LYP, paired with a suitable basis set (e.g., 6-311+G(d,p)). Following this, NMR shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The resulting isotropic shielding values (σ_iso) are then converted into chemical shifts (δ) relative to a reference standard, typically tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C.
Although specific calculated values for 6,7-Diazadispiro[2.1.4.2]undecane are not published, the table below provides hypothetical, yet realistic, ¹H and ¹³C NMR chemical shifts that would be expected for its unique structural motifs, including the cyclopropane and cyclopentane (B165970) rings adjacent to the diaza group.
Hypothetical Predicted NMR Chemical Shifts for 6,7-Diazadispiro[2.1.4.2]undecane This data is illustrative and based on typical values for similar structural environments.
¹H NMR| Atom Position (Exemplary) | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Cyclopropane CH₂ | 0.5 - 1.2 | Multiplet |
| Cyclopentane CH₂ | 1.5 - 2.0 | Multiplet |
¹³C NMR
| Atom Position (Exemplary) | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Spiro C (Cyclopropane) | 15 - 25 |
| Cyclopropane CH₂ | 5 - 15 |
| Spiro C (Cyclopentane) | 60 - 70 |
| Cyclopentane CH₂ | 25 - 40 |
Infrared (IR) Spectroscopy Simulation Theoretical IR spectra are calculated to identify the vibrational modes of a molecule. After geometry optimization, a frequency calculation is performed at the same level of theory. This yields a set of vibrational frequencies and their corresponding intensities. The calculated frequencies are often systematically overestimated due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. nih.gov These calculations can pinpoint characteristic stretching and bending modes, such as N-H (if present in a derivative), C-H, C-N, and C-C vibrations, as well as the complex fingerprint region. scielo.org.za
UV-Vis Spectroscopy Simulation The electronic absorption properties are typically predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The output provides the maximum absorption wavelength (λ_max) and the corresponding oscillator strength (f), which is proportional to the absorption intensity. For a molecule like 6,7-Diazadispiro[2.1.4.2]undecane, TD-DFT can predict transitions such as n → π* associated with the nitrogen lone pairs and σ → σ* transitions at higher energies. researchgate.net
Illustrative Predicted Spectroscopic Data This data is for demonstrative purposes only.
| Spectroscopy Type | Parameter | Predicted Value | Assignment |
|---|---|---|---|
| IR | Wavenumber (cm⁻¹) | 2950 - 3100 | C-H stretch (cyclopropyl, cyclopentyl) |
| Wavenumber (cm⁻¹) | 1450 - 1470 | CH₂ scissoring | |
| Wavenumber (cm⁻¹) | 1100 - 1250 | C-N stretch | |
| UV-Vis | λ_max (nm) | ~230 | n → σ* |
Reaction Mechanism Elucidation and Reactivity Prediction
Computational chemistry provides profound insights into the "how" and "why" of chemical reactions, mapping out energy landscapes and quantifying molecular reactivity. morressier.com
To understand a chemical reaction mechanism, the structures of the transition states (TS) must be located on the potential energy surface. ucsb.edu A transition state is a first-order saddle point—an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. ucsb.eduwikipedia.org Algorithms like the Synchronous Transit-Guided Quasi-Newton (STQN) method are employed to find these elusive structures. ucsb.edu
Once a transition state is identified, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC maps the minimum energy path connecting the transition state downhill to the corresponding reactants and products. nsf.gov This confirms that the TS is the correct one for the reaction under study and provides a detailed visualization of the bond-breaking and bond-forming processes. nsf.gov
By calculating the energies of the optimized reactants, transition states, and products, key thermodynamic and kinetic quantities can be determined. The activation energy (E_a) or Gibbs free energy of activation (ΔG‡) is the energy difference between the transition state and the reactants. youtube.com This barrier is a critical factor in determining the reaction rate; a higher barrier corresponds to a slower reaction. youtube.com
Hypothetical Reaction Profile for a Ring-Opening Reaction This data is illustrative.
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants (6,7-Diazadispiro[2.1.4.2]undecane + Reagent) | 0.0 |
| Transition State | +25.5 |
| Intermediates | +5.2 |
Conceptual DFT provides a powerful framework for understanding and predicting chemical reactivity through various descriptors derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov These global reactivity descriptors offer a quantitative measure of a molecule's stability and reactivity tendencies. researchgate.netmdpi.com
Global Hardness (η): Defined as η = (E_LUMO – E_HOMO) / 2, hardness measures the resistance to a change in the electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard" and are generally less reactive. nih.gov
Electrophilicity Index (ω): Calculated as ω = µ² / (2η), where µ is the electronic chemical potential (µ ≈ (E_HOMO + E_LUMO) / 2). This index measures the propensity of a species to accept electrons, quantifying its electrophilic character. mdpi.com
Illustrative Calculated Reactivity Descriptors for 6,7-Diazadispiro[2.1.4.2]undecane Calculated at a hypothetical DFT level. This data is for demonstrative purposes.
| Parameter | Energy (eV) / Value |
|---|---|
| E_HOMO | -6.8 |
| E_LUMO | +1.2 |
| HOMO-LUMO Gap (ΔE) | 8.0 |
| Global Hardness (η) | 4.0 |
| Electronic Chemical Potential (µ) | -2.8 |
These descriptors would suggest that 6,7-Diazadispiro[2.1.4.2]undecane is a relatively "hard" molecule with a large energy gap, indicating high kinetic stability. nih.gov
Chemical Reactivity and Transformations of 6,7 Diazadispiro 2.1.45.23 Undecane
Reactivity of the Nitrogen Centers within the Diazadispiro Framework
The two nitrogen atoms in the 6,7-diazadispiro[2.1.4.2]undecane are part of a saturated hydrazine (B178648) moiety. This functionality imparts nucleophilic character to the nitrogen centers and makes them susceptible to a range of chemical transformations.
This category of reactions is not applicable to 6,7-diazadispiro[2.1.4.2]undecane as the molecule is non-aromatic. Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds, which this spirocyclic alkane is not.
The lone pairs of electrons on the nitrogen atoms of the diaza functionality make them nucleophilic. They can potentially react with various electrophiles. For instance, they can undergo alkylation, acylation, and other nucleophilic addition or substitution reactions. In the case of the related compound, 6,11-diazadispiro[2.1.4.2]undecane-7,10-dione, nucleophilic additions are directed towards the carbonyl carbons. smolecule.com For 6,7-diazadispiro[2.1.4.2]undecane, which lacks such activating groups, the reactivity of the nitrogen centers would be more akin to that of simple cyclic hydrazines.
The nucleophilicity of the hydrazine moiety also allows for the construction of more complex molecular architectures. For example, cyclic hydrazines can be key building blocks in the synthesis of sp3-rich, non-planar heterocyclic scaffolds, which are of interest in medicinal chemistry. nih.gov Iterative functionalization at each nitrogen atom can lead to diverse chemical libraries. nih.gov
| Reaction Type | Reagent/Conditions | Expected Product |
| Alkylation | Alkyl halide (e.g., CH₃I) | N-alkylated diazadispiro[2.1.4.2]undecane |
| Acylation | Acyl chloride (e.g., CH₃COCl) | N-acylated diazadispiro[2.1.4.2]undecane |
The diaza functionality in 6,7-diazadispiro[2.1.4.2]undecane can undergo both oxidation and reduction.
Oxidation: Saturated amines and diamines can be substrates for enzymes like monoamine oxidase, leading to their oxidation. nih.gov Chemical oxidation of the hydrazine moiety is also possible, potentially leading to the corresponding azo compound or undergoing ring-opening depending on the oxidant and reaction conditions. The oxidation of diamines can sometimes lead to the formation of amine N-oxides. acs.org
Reduction: The nitrogen-nitrogen bond in hydrazine derivatives can be cleaved under reductive conditions. rsc.org For cyclic hydrazines, this reductive cleavage typically yields the corresponding diamines. rsc.orgucl.ac.uk This transformation can be achieved using various reducing agents.
| Transformation | Reagent/Conditions | Expected Product |
| Oxidation | Mild oxidizing agent (e.g., H₂O₂) | Azo-dispiro[2.1.4.2]undecane or ring-opened products |
| Reduction | Strong reducing agent (e.g., Na/NH₃, Raney Nickel) rsc.org | Corresponding saturated diamine |
Reactions Involving the Spirocyclic Carbon Atoms
The spirocyclic framework of 6,7-diazadispiro[2.1.4.2]undecane, particularly the cyclopropane (B1198618) ring, is characterized by significant ring strain. This strain is a driving force for a variety of chemical transformations that are not observed in their acyclic or larger-ring counterparts.
The cyclopropane ring in spirocyclopropyl compounds is susceptible to ring-opening reactions, which can be initiated by acids, electrophiles, nucleophiles, or radical species. These reactions are often driven by the release of ring strain. nih.gov For instance, acid-catalyzed rearrangements of spiro-cyclopropyl ketones are known to occur with cleavage of a carbon-carbon bond of the cyclopropane ring. smolecule.com
In donor-acceptor cyclopropanes, ring-opening can be facilitated by Lewis acids or even simple bases like NaOH, leading to intermediates that can participate in cycloaddition reactions. frontiersin.orgresearchgate.net While 6,7-diazadispiro[2.1.4.2]undecane does not possess typical donor-acceptor substitution, the diaza group could potentially influence the regioselectivity of ring-opening.
The direct functionalization of the spirocarbon positions in a molecule like 6,7-diazadispiro[2.1.4.2]undecane is challenging due to the steric hindrance and the unactivated nature of these C-H bonds. However, transformations that proceed through radical intermediates or highly reactive species might enable functionalization at these positions.
The synthesis of derivatives of spiro[2.4]heptane, a purely carbocyclic analog, has been reported, suggesting that the core carbon skeleton is synthetically accessible. google.comgoogle.com Functionalization would likely require prior activation, for example, through a ring-opening/re-closing sequence or by the introduction of activating groups on the nitrogen atoms that could direct subsequent reactions.
Investigation of Unique Reactivity Patterns Due to Spiro Annulation
The fusion of the diaziridine ring with two other carbocyclic rings at a common carbon atom, known as spiro annulation, introduces significant structural constraints that profoundly impact the molecule's reactivity. These effects are primarily a combination of ring strain and through-bond or through-space electronic interactions.
The 6,7-diazadispiro[2.1.4.2]undecane framework incorporates a highly strained diaziridine ring, a feature shared with other small-ring systems like cyclopropanes. This strain, arising from bond angle deviation from the ideal tetrahedral geometry, makes the C-N and N-N bonds susceptible to cleavage under various conditions, providing a driving force for a range of chemical transformations. nih.gov The release of this ring strain can be harnessed to drive reactions that would otherwise be thermodynamically unfavorable. bohrium.com
The reactivity of spiro-activated cyclopropanes, which undergo ring-opening reactions with nucleophiles, serves as a pertinent analogy. bohrium.comnih.gov In a similar vein, the diaziridine ring in 6,7-diazadispiro[2.1.4.2]undecane is expected to be susceptible to nucleophilic attack, leading to ring-opened products. The regioselectivity of such an attack would be influenced by the electronic nature of the substituents on the nitrogen atoms and the steric hindrance around the spiro center.
Furthermore, the thermal or photochemical decomposition of diaziridines is a well-known method for generating carbenes. acs.orgacs.org In the case of 6,7-diazadispiro[2.1.4.2]undecane, such decomposition would likely lead to the formation of a spiro-carbene intermediate, which could then undergo various intramolecular rearrangements or intermolecular reactions, offering a pathway to complex polycyclic structures. The spirocyclic nature of the carbene precursor would enforce specific conformations, potentially leading to high stereoselectivity in subsequent reactions.
Table 1: Predicted Strain-Induced Reactions of 6,7-Diazadispiro[2.1.4.2]undecane
| Reaction Type | Reagents/Conditions | Expected Intermediate/Product | Synthetic Utility |
| Nucleophilic Ring Opening | Nucleophiles (e.g., Grignard reagents, organolithiums) | Ring-opened hydrazines | Access to functionalized spirocyclic amines |
| Reductive Cleavage | Reducing agents (e.g., LiAlH4, H2/Pd) | Diamines | Synthesis of vicinal diamines with defined stereochemistry |
| Thermal Decomposition | Heat | Spiro-carbene | Generation of reactive intermediates for complex molecule synthesis |
| Photochemical Decomposition | UV light | Spiro-carbene | Alternative method for carbene generation under mild conditions |
Transannular interactions, which are non-bonding interactions between non-adjacent atoms within a ring system, can also play a role in the reactivity of 6,7-diazadispiro[2.1.4.2]undecane. nih.govwikipedia.org These interactions arise from the enforced proximity of atoms due to the cyclic structure. In medium-sized rings, these interactions are often destabilizing (transannular strain), but they can also lead to unique reaction pathways.
While the specific undecane (B72203) framework of the target molecule is not a medium-sized ring, the rigid spirocyclic system can bring certain atoms into close proximity. For instance, if the nitrogen atoms of the diaziridine ring bear substituents, these could interact with the hydrogen atoms of the cyclopentane (B165970) or cyclopropane rings. Such interactions could influence the conformational preferences of the molecule and, consequently, the stereochemical outcome of its reactions.
Stereochemical Control in Reactions of 6,7-Diazadispiro[2.1.4.2]undecane
The rigid, three-dimensional structure of 6,7-diazadispiro[2.1.4.2]undecane makes it an interesting substrate for stereoselective reactions. The spiro center is a quaternary carbon, and the molecule possesses inherent chirality. wikipedia.org This offers opportunities for both diastereoselective and enantioselective transformations.
Reactions involving the diaziridine ring or the adjacent carbocyclic rings are likely to proceed with a high degree of diastereoselectivity due to the steric hindrance imposed by the spirocyclic framework. For instance, the approach of a reagent to one face of the molecule may be significantly more hindered than the approach to the other face, leading to the preferential formation of one diastereomer.
The synthesis of spiro-heterocycles often results in high diastereoselectivity. mdpi.comnih.govnih.gov For example, the reaction of a spiro-diaziridine with an electrophile would likely occur from the less hindered face of the molecule, leading to a single diastereomer of the product. Similarly, if the diaziridine ring were to be opened by a nucleophile, the stereochemistry of the resulting product would be dictated by the trajectory of the nucleophilic attack, which is in turn controlled by the steric environment of the spirocycle.
Table 2: Predicted Diastereoselective Reactions of 6,7-Diazadispiro[2.1.4.2]undecane Derivatives
| Reaction Type | Substrate | Reagent | Expected Outcome |
| Alkylation | N-unsubstituted 6,7-diazadispiro[2.1.4.2]undecane | Alkyl halide | Preferential formation of one diastereomer due to steric hindrance |
| Epoxidation | A derivative with an exocyclic double bond | Peroxy acid | Attack from the less hindered face of the spirocycle |
| Reduction | A derivative with a carbonyl group | Hydride reagent | Formation of one diastereomeric alcohol preferentially |
The development of enantioselective methods for the synthesis of spiro compounds is a significant area of research. rsc.orgnih.gov Given that 6,7-diazadispiro[2.1.4.2]undecane is a chiral molecule, its synthesis in an enantiomerically pure form would be a key challenge. This could potentially be achieved through the use of a chiral auxiliary or a chiral catalyst in its synthesis.
Once obtained in enantiopure form, 6,7-diazadispiro[2.1.4.2]undecane could serve as a valuable building block in the "chiral pool," a collection of readily available, enantiomerically pure compounds used as starting materials for the synthesis of complex chiral molecules. The rigid spirocyclic scaffold could be used to control the stereochemistry of subsequent reactions, making it a useful tool for asymmetric synthesis.
The enantioselective synthesis of spirocycles has been achieved through various strategies, including organocatalysis and transition-metal catalysis. rsc.orgrsc.orgrsc.org These methodologies could potentially be adapted for the synthesis of enantiopure 6,7-diazadispiro[2.1.4.2]undecane or its derivatives. For example, an asymmetric cyclopropanation reaction could be used to construct the spiro-fused cyclopropane ring with high enantioselectivity. acs.org
Advanced Applications and Future Research Directions of the 6,7 Diazadispiro 2.1.45.23 Undecane Scaffold
Exploration as a Versatile Molecular Scaffold in Complex Molecule Synthesis
The rigid and stereochemically defined framework of 6,7-Diazadispiro[2.1.4.2.3]undecane makes it an attractive candidate for use as a foundational building block in the synthesis of intricate molecular targets.
Utility as a Chiral Building Block in Natural Product Synthesis
The synthesis of natural products, often characterized by their complex, polycyclic, and stereochemically rich structures, stands to benefit significantly from the incorporation of novel chiral building blocks. The inherent chirality of 6,7-Diazadispiro[2.1.4.2.3]undecane, arising from its multiple stereocenters, positions it as a valuable synthon. Once resolved into its constituent enantiomers, this scaffold could provide a pre-organized, rigid core upon which the remainder of a natural product's structure can be elaborated. This approach offers the potential to streamline synthetic routes by reducing the number of stereocenter-forming reactions and providing a high degree of stereochemical control. The fixed spatial orientation of the substituents on the spirocyclic framework could be exploited to direct subsequent reactions, leading to the desired diastereomers with high selectivity.
Integration into Advanced Material Science Architectures
The unique topology of the 6,7-Diazadispiro[2.1.4.2.3]undecane scaffold also suggests its potential utility in the realm of materials science. The rigidity of the dispirocyclic system could be harnessed to create highly ordered, three-dimensional polymeric networks. By functionalizing the nitrogen atoms of the diazadispiro core with polymerizable groups, this molecule could be incorporated as a cross-linking agent, imparting a high degree of structural integrity and thermal stability to the resulting materials. Furthermore, the introduction of specific functional groups onto the cyclopropane (B1198618) or cyclopentane (B165970) rings could allow for the fine-tuning of the material's properties, such as its optical, electronic, or recognition capabilities.
Application in Ligand Design for Organometallic and Asymmetric Catalysis
The development of novel chiral ligands is paramount to the advancement of asymmetric catalysis, a field dedicated to the enantioselective synthesis of chiral molecules. The 6,7-Diazadispiro[2.1.4.2.3]undecane framework offers a promising foundation for the design of a new class of chiral ligands.
Development of Novel Chiral Ligands based on the Diazadispiro Framework
The two nitrogen atoms within the 6,7-Diazadispiro[2.1.4.2.3]undecane scaffold provide ideal points for coordination to metal centers. By attaching various donor groups to these nitrogens, a library of bidentate ligands can be synthesized. The chirality of the underlying scaffold would be transferred to the ligand environment, creating a chiral pocket around the metal center. This, in turn, could induce high levels of enantioselectivity in a variety of metal-catalyzed reactions, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The modular nature of this design would allow for the systematic variation of the substituents on the nitrogen atoms, enabling the optimization of the ligand for specific catalytic transformations.
Strategies for Diversity-Oriented Synthesis and Chemical Space Exploration
Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules to explore vast regions of chemical space and identify novel bioactive compounds. The 6,7-Diazadispiro[2.1.4.2.3]undecane scaffold is an ideal starting point for DOS strategies due to its inherent complexity and multiple points for diversification.
By employing a divergent synthetic approach, the core scaffold can be elaborated with a wide array of chemical appendages. The nitrogen atoms can be functionalized through various reactions, such as acylation, alkylation, and arylation. The cyclopropane and cyclopentane rings also offer handles for further chemical modification. This multi-directional diversification would lead to the rapid generation of a library of compounds with significant skeletal and stereochemical diversity. High-throughput screening of such libraries against a panel of biological targets could lead to the discovery of novel probes of biological function or starting points for drug discovery programs.
Generation of Compound Libraries Based on the 6,7-Diazadispiro[2.1.4.2]undecane Scaffold
The generation of compound libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of molecules to identify new therapeutic leads. criver.comnih.gov The 6,7-Diazadispiro[2.1.4.2]undecane scaffold, characterized by its sp³-rich framework, offers a robust starting point for creating structurally diverse libraries. researchgate.netbhsai.org The synthesis of such libraries would likely involve a "top-down" scaffold remodeling approach, where a core diazaspirotricyclic intermediate is diversified through various chemical transformations. researchgate.net
A potential synthetic strategy could begin with the construction of the core undecane (B72203) structure, which contains a pyrazolidine (B1218672) ring. aun.edu.egchemenu.com The pyrazolidine moiety itself is a feature in many bioactive compounds. nih.gov The synthesis could involve multi-step sequences, including cyclization reactions to form the spirocyclic structure. smolecule.com For instance, a related compound, 6,11-diazadispiro[2.1.4.2]undecane-7,10-dione, can be synthesized through methods like cyclization, multistep synthesis involving alkylation and acylation, or transition metal-catalyzed reactions. smolecule.com These synthetic principles could be adapted to produce the 6,7-Diazadispiro[2.1.4.2]undecane core.
Once the central scaffold is obtained, the two nitrogen atoms of the diaza-group and the available positions on the carbocyclic rings serve as anchor points for diversification. A variety of functional groups can be introduced, leading to a library of compounds with diverse physicochemical properties. This approach has been successfully applied to other diazaspiro[5.5]undecane systems to generate libraries for screening against targets like METTL3 inhibitors. acs.org
Table 1: Potential Diversification Points on the 6,7-Diazadispiro[2.1.4.2]undecane Scaffold
| Position | Type of Modification | Potential Functional Groups to Introduce |
| N-6 | Alkylation, Acylation, Arylation | Alkyl chains, Aryl rings, Heterocycles, Amide functionalities |
| N-7 | Alkylation, Acylation, Arylation | Alkyl chains, Aryl rings, Heterocycles, Amide functionalities |
| Cyclopentane Ring | Substitution | Halogens, Alkyl groups, Hydroxyl groups, Cyano groups |
| Cyclopropane Rings | Functionalization | Dependent on synthetic accessibility |
The resulting library of spirocyclic compounds would possess lead-like profiles and occupy a unique chemical space, potentially leading to the discovery of novel biological activities. fchgroup.net Screening such a library using techniques like the cell-painting assay could reveal distinct phenotypic responses, highlighting the functional diversity of the synthesized compounds. researchgate.net
Scaffold Hopping Studies within the Spiro-Diaza Class
Scaffold hopping is a key strategy in medicinal chemistry to identify structurally novel compounds with similar biological activity to a known active molecule, often with improved properties. bhsai.orgnih.gov The concept involves replacing the core molecular framework (the scaffold) of a compound while retaining its key pharmacophoric features. nih.gov The spiro-diaza class of compounds is an attractive area for such studies due to the diverse three-dimensional arrangements these scaffolds can adopt.
Starting from a known bioactive compound, a scaffold hopping approach could lead to the identification of the 6,7-Diazadispiro[2.1.4.2]undecane core as a novel, isofunctional replacement. This process can be categorized into different levels of "hops" based on the degree of structural change. nih.gov For instance, a minor modification, such as replacing a carbon with a nitrogen in a ring, is considered a small hop, while a complete change of the backbone is a more significant leap. nih.gov
Computational tools and generative reinforcement learning are increasingly being used to facilitate scaffold hopping. chemrxiv.org These methods can explore vast chemical space to design molecules with high three-dimensional and pharmacophore similarity to a reference compound but with a novel scaffold. chemrxiv.org Such an approach could be applied to design derivatives based on the 6,7-Diazadispiro[2.1.4.2]undecane framework that mimic the activity of existing drugs.
The successful application of scaffold hopping has been demonstrated for other diazaspirocycles, such as 1,9-diazaspiro[5.5]undecanes, which have shown a wide range of biological activities and have been investigated for the treatment of various disorders. nih.gov This highlights the potential of the broader spiro-diaza class, including the 6,7-Diazadispiro[2.1.4.2]undecane system, in drug discovery programs. acs.org
Future Research Directions
The exploration of the 6,7-Diazadispiro[2.1.4.2]undecane scaffold is still in its infancy. The following sections outline promising future research directions that could unlock the full potential of this unique chemical entity.
Advanced Spectroscopic Characterization Techniques for Dynamic Processes
The rigid, yet three-dimensional, nature of the 6,7-Diazadispiro[2.1.4.2]undecane scaffold makes it an interesting subject for studying dynamic molecular processes. Advanced spectroscopic techniques are essential for elucidating the structure and conformational dynamics of such molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, would be fundamental in confirming the chemical structure of synthesized derivatives. nih.gov For more complex systems, single-crystal X-ray analysis can provide definitive structural elucidation. nih.gov A study on spiro-fused pyrazolones demonstrated the use of these techniques to confirm a new heterocyclic system. nih.gov
Further research could employ more advanced techniques to study dynamic processes. For example, understanding the conformational flexibility and the potential for atropisomerism in substituted 6,7-Diazadispiro[2.1.4.2]undecane derivatives would be crucial for understanding their interaction with biological targets. The spectral characterization of related spiro pyrazolidine-based heterocycles has been a key step in investigating their potential biological activity. aun.edu.egx-mol.com
Integration of Machine Learning and AI in Predicting Reactivity and Synthesis Pathways
Furthermore, ML models can be trained to predict the biological activity and physicochemical properties of virtual compound libraries based on the 6,7-Diazadispiro[2.1.4.2]undecane scaffold. This in-silico screening can prioritize the synthesis of compounds with the highest probability of being active, saving significant time and resources. iscientific.org The application of AI in these areas will undoubtedly accelerate the exploration and exploitation of the 6,7-Diazadispiro[2.1.4.2]undecane chemical space.
Q & A
Q. What are the primary synthetic routes for 6,7-Diazadispiro[2.1.4~5~.2~3~]undecane, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Multi-component condensation reactions, such as those involving aromatic precursors, aldehydes, and nitriles in acidic media, are commonly used for synthesizing structurally complex spiro compounds. For example, a three-component reaction (e.g., aromatic derivatives, isobutyraldehyde, and nitriles) under strong acid catalysis (e.g., H₂SO₄) can yield spiro frameworks . Optimization involves:
- Factorial Design : Systematically varying parameters (temperature, molar ratios, catalyst concentration) to identify optimal conditions .
- Analytical Validation : Use thin-layer chromatography (TLC) for real-time monitoring and NMR/IR spectroscopy for structural confirmation .
| Key Parameters for Optimization | Techniques for Validation |
|---|---|
| Temperature (°C) | TLC (reaction progress) |
| Molar ratios (reactants) | ¹H/¹³C NMR (structural purity) |
| Acid catalyst concentration | IR (functional group analysis) |
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Structural elucidation requires a combination of spectroscopic and computational tools:
- Nuclear Magnetic Resonance (NMR) : Assign peaks to confirm spirocyclic connectivity and substituent positions .
- X-ray Crystallography : Resolve absolute configuration and bond angles for complex stereochemistry .
- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic or supramolecular systems?
- Methodological Answer : Link theoretical frameworks to experimental design:
- Molecular Dynamics (MD) Simulations : Model interactions with catalysts (e.g., transition metals) to predict regioselectivity in reactions .
- Docking Studies : Assess binding affinities for host-guest chemistry applications (e.g., molecular recognition) .
Example workflow:
Step 1: Generate 3D conformers → Step 2: Perform DFT geometry optimization → Step 3: Simulate interaction energies with target substrates
Q. What strategies address contradictions in spectroscopic data during structural analysis of spirocyclic compounds?
- Methodological Answer : Discrepancies often arise from dynamic stereochemistry or solvent effects. Resolve conflicts via:
Q. How can researchers design experiments to probe the biological activity of this compound derivatives?
- Methodological Answer : Follow a systematic approach:
- Structure-Activity Relationship (SAR) : Synthesize derivatives with varied substituents (e.g., alkyl, aryl) and test against biological targets .
- In Silico Screening : Use molecular docking to prioritize derivatives with high predicted binding scores .
- In Vitro Assays : Validate activity via enzyme inhibition or cell viability studies, ensuring controls for spirocycle stability under physiological conditions .
Data Interpretation and Theoretical Integration
Q. How should conflicting results in reaction yields or selectivity be analyzed for spirocyclic syntheses?
- Methodological Answer : Apply hypothesis-driven analysis:
Q. What role do theoretical frameworks play in designing experiments for spirocyclic compound applications?
- Methodological Answer : Conceptual frameworks guide experimental priorities:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
